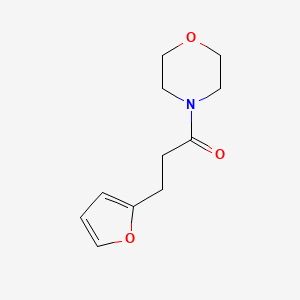![molecular formula C15H14N2O6S B7503162 2-[4-[(2-Methyl-5-nitrophenyl)sulfonylamino]phenyl]acetic acid](/img/structure/B7503162.png)
2-[4-[(2-Methyl-5-nitrophenyl)sulfonylamino]phenyl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-[(2-Methyl-5-nitrophenyl)sulfonylamino]phenyl]acetic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. It is a nonsteroidal anti-inflammatory drug (NSAID) that has been shown to have anti-inflammatory, analgesic, and antipyretic effects.
作用機序
The exact mechanism of action of 2-[4-[(2-Methyl-5-nitrophenyl)sulfonylamino]phenyl]acetic acid is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are well-documented. It has been shown to reduce inflammation, pain, and fever in animal models of inflammatory diseases. Additionally, it has been shown to induce apoptosis in cancer cells and to have neuroprotective effects. However, it is important to note that the exact effects of this compound may vary depending on the dosage, route of administration, and duration of treatment.
実験室実験の利点と制限
One of the main advantages of using 2-[4-[(2-Methyl-5-nitrophenyl)sulfonylamino]phenyl]acetic acid in lab experiments is its well-documented anti-inflammatory and analgesic properties, which make it a useful tool for studying the inflammatory response and pain pathways. Additionally, its potential neuroprotective and anticancer effects make it a promising candidate for further research in these areas. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and the need for careful dosing and administration.
将来の方向性
There are numerous future directions for research on 2-[4-[(2-Methyl-5-nitrophenyl)sulfonylamino]phenyl]acetic acid. One area of interest is the development of novel derivatives of this compound with improved pharmacological properties, such as increased potency and reduced toxicity. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its molecular targets. Furthermore, research is needed to determine the optimal dosing and administration strategies for this compound in various medical conditions. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
合成法
The synthesis of 2-[4-[(2-Methyl-5-nitrophenyl)sulfonylamino]phenyl]acetic acid can be achieved through several methods, including the reaction of 2-methyl-5-nitrobenzenesulfonyl chloride with 4-aminobenzoic acid in the presence of a base, such as triethylamine, or by the reaction of 2-methyl-5-nitrobenzenesulfonyl chloride with 4-aminophenylacetic acid. The product can be purified through recrystallization or column chromatography.
科学的研究の応用
2-[4-[(2-Methyl-5-nitrophenyl)sulfonylamino]phenyl]acetic acid has been extensively studied for its potential applications in the treatment of various medical conditions, including inflammatory diseases, cancer, and Alzheimer's disease. Its anti-inflammatory properties make it a promising candidate for the treatment of rheumatoid arthritis, osteoarthritis, and other inflammatory disorders. Additionally, it has been shown to exhibit anticancer activity by inhibiting cell proliferation and inducing apoptosis in cancer cells. Furthermore, it has been suggested that this compound may have neuroprotective effects and could potentially be used in the treatment of Alzheimer's disease.
特性
IUPAC Name |
2-[4-[(2-methyl-5-nitrophenyl)sulfonylamino]phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O6S/c1-10-2-7-13(17(20)21)9-14(10)24(22,23)16-12-5-3-11(4-6-12)8-15(18)19/h2-7,9,16H,8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHUVBCRCBFHBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=C(C=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
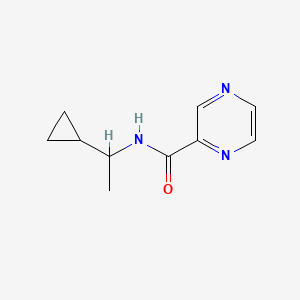
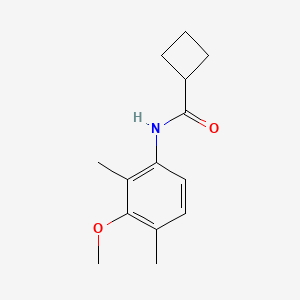
![2-[4-[[2-(Phenoxymethyl)benzoyl]amino]phenyl]acetic acid](/img/structure/B7503091.png)
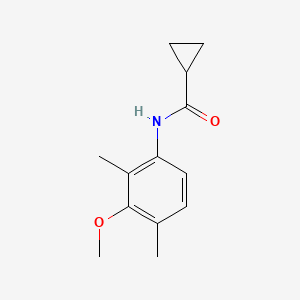
![N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]cyclopentanecarboxamide](/img/structure/B7503104.png)
![2-[2-(2,3-dihydro-1H-indene-5-carbonyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]acetic acid](/img/structure/B7503106.png)
![Azetidin-1-yl-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)pyrrol-3-yl]methanone](/img/structure/B7503111.png)
![azetidin-1-yl-[1-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl]methanone](/img/structure/B7503119.png)

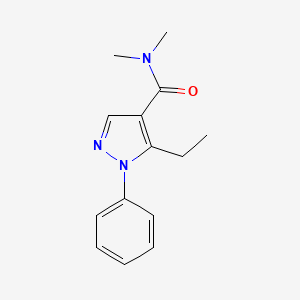

![5-bromo-N-[2-(dimethylamino)-2-oxoethyl]-N-methylfuran-3-carboxamide](/img/structure/B7503154.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-6-oxo-1-phenyl-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7503165.png)
